

A Comparative Purity Assessment of Synthesized Trehalose C12 and Commercial Standards

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Compound of Interest

Compound Name: Trehalose C12

Cat. No.: B15136843

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the purity of in-house synthesized **Trehalose C12** (α -D-Glucopyranosyl- α -D-glucopyranoside monododecanoate) against commercially available standards. The information presented is intended to assist researchers in making informed decisions regarding the source of this critical reagent for their studies. The data and protocols provided are based on established analytical methodologies for the characterization of trehalose derivatives.

Data Presentation: A Comparative Analysis

The purity of synthesized **Trehalose C12** was assessed against two commercial standards, designated as Commercial Standard A and Commercial Standard B, which represent typical purity grades available in the market. The following table summarizes the quantitative data obtained from High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Parameter	Synthesized Trehalose C12	Commercial Standard A	Commercial Standard B
Purity (HPLC area %)	96.5%	≥ 98%	≥ 95%
Major Impurity 1 (Unreacted Trehalose)	1.8%	< 0.5%	< 2.0%
Major Impurity 2 (Di- acylated Trehalose)	1.2%	< 0.2%	< 1.5%
Other Impurities	0.5%	< 1.3%	< 1.5%
Identity Confirmation (NMR)	Conforms to structure	Conforms to structure	Conforms to structure
Endotoxin Levels	Not determined	Low Endotoxin Grade	Not specified

Experimental Protocols

Synthesis of Trehalose C12

A common laboratory-scale synthesis of **Trehalose C12** involves the selective acylation of trehalose. A generalized protocol is as follows:

- **Protection of Hydroxyl Groups:** D-(+)-Trehalose dihydrate is per-silylated to protect the majority of the hydroxyl groups, leaving specific positions available for acylation.
- **Acylation:** The protected trehalose is reacted with dodecanoyl chloride in the presence of a base (e.g., pyridine) to introduce the C12 acyl chain.
- **Deprotection:** The silyl protecting groups are removed using a fluoride source (e.g., tetrabutylammonium fluoride) to yield the final product.
- **Purification:** The crude product is purified by column chromatography on silica gel to isolate the mono-acylated **Trehalose C12**.

Purity Assessment by HPLC-MS

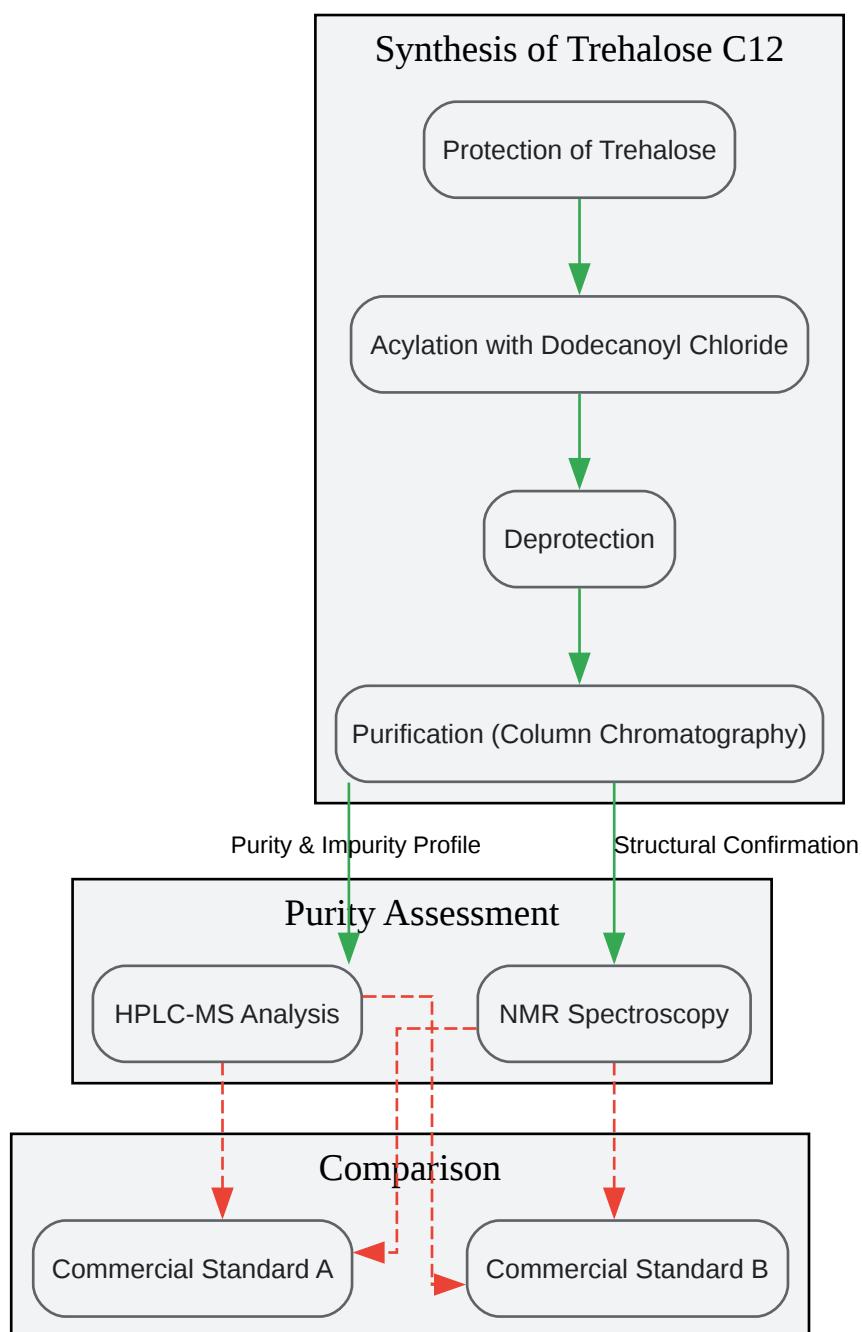
- Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
- Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Gradient: A linear gradient from 5% to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: ESI in positive ion mode, monitoring for the $[M+Na]^+$ adduct of **Trehalose C12**.
- Quantification: Purity is determined by the area percentage of the main peak in the chromatogram.

Structural Confirmation by NMR Spectroscopy

- Instrumentation: A 500 MHz Nuclear Magnetic Resonance spectrometer.
- Solvent: Deuterated methanol (CD₃OD) or deuterated water (D₂O).
- Experiments: ¹H NMR and ¹³C NMR spectra are acquired.
- Analysis: The chemical shifts and coupling constants of the synthesized product are compared with those of a certified reference standard or published data to confirm the structure of α -D-Glucopyranosyl- α -D-glucopyranoside monododecanoate. The presence of characteristic signals for the anomeric protons of the trehalose core and the protons of the C12 acyl chain are verified.

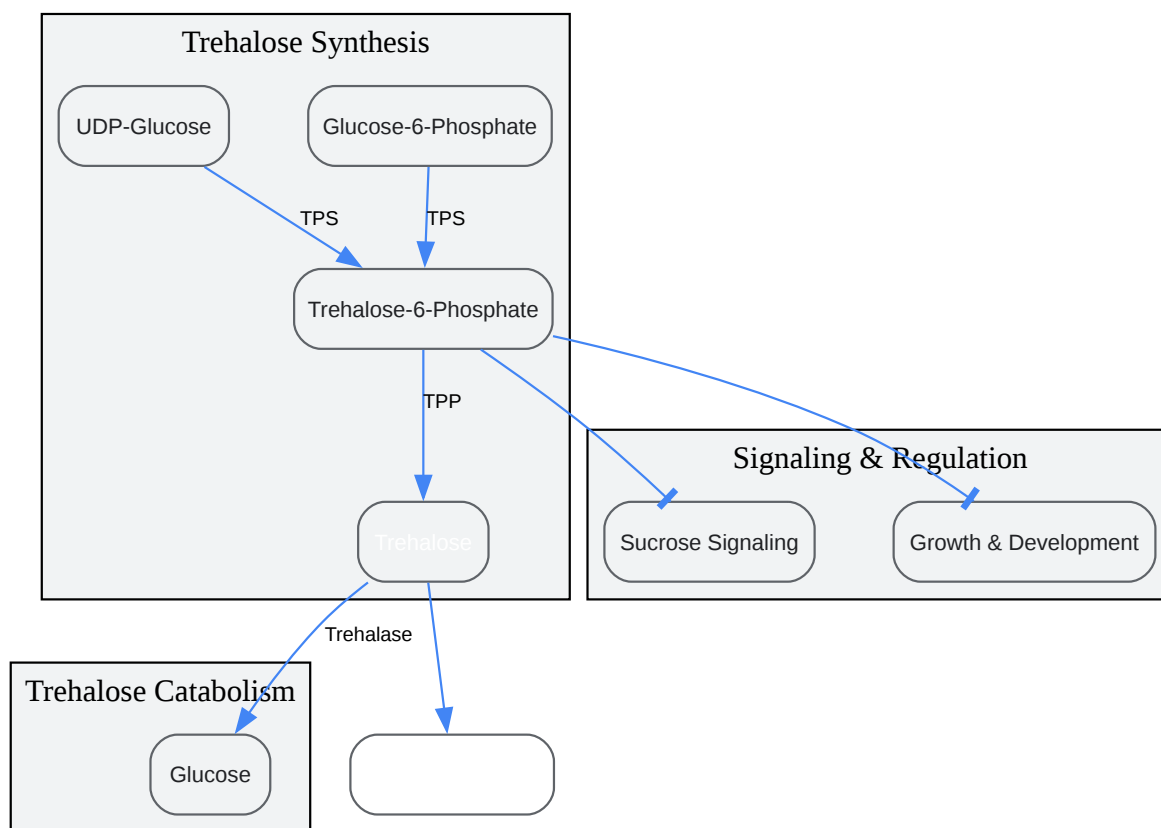
Visualizing the Workflow and Biological Context

To aid in the understanding of the experimental process and the biological relevance of trehalose, the following diagrams are provided.



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Caption: Experimental workflow for the synthesis and purity assessment of **Trehalose C12**.



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Caption: Overview of the trehalose biosynthesis and signaling pathway.

Discussion

The results indicate that while the in-house synthesized **Trehalose C12** conforms to the correct chemical structure, its purity is slightly lower than that of the high-purity commercial standard (Commercial Standard A). The primary impurities in the synthesized product are unreacted trehalose and the di-acylated by-product, which are common in this type of synthesis and can be reduced with further optimization of the purification protocol.

For applications requiring the highest purity and low endotoxin levels, such as in cell-based assays or pre-clinical drug formulation, the use of a high-grade commercial standard is

recommended. However, for initial screening studies or applications where the presence of minor, well-characterized impurities is not a critical concern, the synthesized material may be a cost-effective alternative.

Researchers should carefully consider the requirements of their specific application when choosing between synthesized and commercial **Trehalose C12**. It is crucial to perform rigorous in-house quality control on any synthesized batch to ensure its suitability for the intended experiments.

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